BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3-Anilino-3-
oxopropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Anilino-3-oxopropanoic acid

Cat. No.: B099428

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilino-3-oxopropanoic acid, also known as Malonanilic acid, is a chemical compound with
the molecular formula CoHoNOs. Its structure consists of an aniline moiety linked via an amide
bond to a propanoic acid backbone. This arrangement of functional groups—a carboxylic acid,
an amide, and an aromatic ring—gives rise to a unigue spectroscopic signature. Understanding
this signature is crucial for its identification, characterization, and quality control in research and
development settings. This guide provides a detailed overview of the expected spectroscopic
data for 3-Anilino-3-oxopropanoic acid, including Infrared (IR) spectroscopy, Nuclear
Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

IUPAC Name: 3-Anilino-3-oxopropanoic acid Synonym: Malonanilic acid CAS Number:
15580-32-2 Molecular Formula: CoHoaNOs Molecular Weight: 179.17 g/mol

Spectroscopic Data
Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of solid 3-Anilino-3-oxopropanoic acid is expected to exhibit
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characteristic absorption bands corresponding to its carboxylic acid, amide, and aromatic
functionalities.

Wavenumber (cm—?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)
~3300 Medium N-H stretch (Amide)

~1720 Strong C=0 stretch (Carboxylic acid)
~1660 Strong C=0 stretch (Amide I)

~1600, ~1490 Medium-Strong C=C stretch (Aromatic ring)
~1550 Medium N-H bend (Amide II)

~1250 Medium-Strong C-O stretch (Carboxylic acid)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule. Although experimental NMR data for 3-Anilino-3-oxopropanoic acid is not readily
available in public databases, the expected chemical shifts can be predicted based on its
structure and known values for similar functional groups.

'H NMR (Proton NMR)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the
methylene protons, the amide proton, and the carboxylic acid proton.
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Predicted Chemical

. Multiplicity Integration Assignment
Shift (6, ppm)
) Carboxylic acid (-
~10-12 Singlet (broad) 1H
COOH)
~8-9 Singlet (broad) 1H Amide (-NH-)
] Aromatic protons
~7.5 Multiplet 2H
(ortho to -NH)
) Aromatic protons
~7.3 Multiplet 2H
(meta to -NH)
_ Aromatic proton (para
~7.1 Multiplet 1H
to -NH)
~3.4 Singlet 2H Methylene (-CHz-)

13C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will provide insights into the different carbon environments

within the molecule.

Predicted Chemical Shift (3, ppm)

Assignment

~172 Carboxylic acid carbonyl (C=0)

~168 Amide carbonyl (C=0)

~138 Aromatic C (quaternary, attached to N)
~129 Aromatic CH (meta)

~124 Aromatic CH (para)

~120 Aromatic CH (ortho)

~41 Methylene (-CHz-)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 3-Anilino-3-oxopropanoic acid, electron ionization (El) would likely lead to
the following characteristic fragments.

m/z Interpretation

179 Molecular ion [M]*

135 [M - COz]*

93 [CeHsNH2]* (Aniline)
77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
Instrument parameters should be optimized for the specific sample and equipment used.

Infrared (IR) Spectroscopy of a Solid Sample

Method: Attenuated Total Reflectance (ATR) or KBr Pellet
o Sample Preparation (KBr Pellet):

o Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg
of dry potassium bromide (KBr) using an agate mortar and pestle.

o Place the mixture into a pellet press and apply pressure to form a transparent or
translucent pellet.

» Data Acquisition:
o Place the KBr pellet or apply the solid sample directly to the ATR crystal.
o Record the spectrum, typically in the range of 4000-400 cm~1,

o Acquire a background spectrum of the empty sample compartment or clean ATR crystal
and subtract it from the sample spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve approximately 5-10 mg of 3-Anilino-3-oxopropanoic acid in a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs) in an NMR tube. The choice of solvent is
critical as the acidic and amide protons may exchange with protic solvents. DMSO-ds is
often a good choice for observing exchangeable protons.

o Data Acquisition:

o Acquire the *H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-
noise ratio.

o Acquire the 33C NMR spectrum. Due to the low natural abundance of 13C, a larger number
of scans will be required. Proton decoupling is typically used to simplify the spectrum and
improve sensitivity.

Mass Spectrometry (MS)
Method: Electron lonization (El)

e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples or after separation by gas chromatography if the
compound is sufficiently volatile and thermally stable.

e |onization:

o Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce
ionization and fragmentation.

e Analysis:

o The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).
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o Detection:

o The abundance of each ion is measured, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 3-Anilino-3-oxopropanoic acid.

Spectroscopic Analysis Workflow for 3-Anilino-3-oxopropanoic Acid

Sample Preparation

3-Anilino-3-oxopropanoic Acid Sample
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Spectroscopic analysis workflow.

» To cite this document: BenchChem. [Spectroscopic Profile of 3-Anilino-3-oxopropanoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099428#spectroscopic-data-nmr-ir-mass-spec-of-3-
anilino-3-oxopropanoic-acid]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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